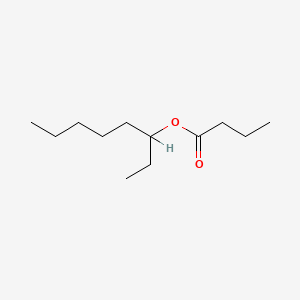3-Octyl butyrate
CAS No.: 20286-45-7
Cat. No.: VC3875249
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20286-45-7 |
|---|---|
| Molecular Formula | C12H24O2 |
| Molecular Weight | 200.32 g/mol |
| IUPAC Name | octan-3-yl butanoate |
| Standard InChI | InChI=1S/C12H24O2/c1-4-7-8-10-11(6-3)14-12(13)9-5-2/h11H,4-10H2,1-3H3 |
| Standard InChI Key | USSKZVIXWTWCGK-UHFFFAOYSA-N |
| SMILES | CCCCCC(CC)OC(=O)CCC |
| Canonical SMILES | CCCCCC(CC)OC(=O)CCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
3-Octyl butyrate, systematically named octan-3-yl butanoate, is an ester formed via the condensation of butyric acid and octan-3-ol. Its molecular structure comprises a branched octyl chain () esterified to a butyryl group () . Key identifiers include:
Crystallographic studies of structurally related compounds, such as 3-octyl-5,5-diphenylimidazolidine-2,4-dione, reveal orthorhombic crystal systems with lattice parameters . While 3-octyl butyrate itself lacks detailed crystallographic data, its conformational flexibility is inferred from analogous esters .
Physicochemical Properties
The compound exhibits the following physical characteristics :
| Property | Value |
|---|---|
| Boiling Point | 210–224 °C at 760 mmHg |
| Density | 0.858–0.863 g/cm³ (20°C) |
| Refractive Index | 1.420–1.425 |
| Solubility | Insoluble in water; soluble in ethanol, fats, and oils |
| Flash Point | 103°C (closed cup) |
Its low water solubility and high lipid affinity make it ideal for flavor encapsulation in lipid-based matrices .
Synthesis and Production Methods
Chemical Synthesis
The traditional synthesis involves acid-catalyzed esterification of n-octanol and butyric acid under reflux conditions :
Yields typically exceed 80% under optimized conditions .
Enzymatic Synthesis
Recent advances employ psychrophilic lipases for eco-friendly production. A mutant lipase from Croceibacter atlanticus (LipCA) demonstrated enhanced catalytic efficiency at low temperatures (15–25°C), achieving 95% conversion of substrates in solvent-free systems . This method reduces energy consumption and avoids toxic catalysts .
Analytical Characterization
Spectroscopic Data
-
IR Spectrum: Strong absorbance at 1,740 cm⁻¹ (C=O stretch) and 1,250 cm⁻¹ (C-O ester stretch) .
-
Mass Spectrometry: Base peak at (butyryl ion), with molecular ion .
Chromatographic Methods
Gas chromatography (GC) with FID detection is the standard for purity assessment, achieving resolutions >98% on polar capillary columns .
Emerging Research and Future Directions
Recent studies focus on enzyme engineering to optimize lipase variants for industrial-scale synthesis . Additionally, nanoencapsulation techniques using chitosan and cyclodextrins are being explored to enhance stability in aqueous formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume